Bis((S)-nicotine) citrate

Description

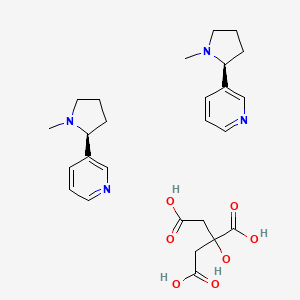

Structure

2D Structure

Properties

CAS No. |

94006-00-5 |

|---|---|

Molecular Formula |

C26H36N4O7 |

Molecular Weight |

516.6 g/mol |

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine |

InChI |

InChI=1S/2C10H14N2.C6H8O7/c2*1-12-7-3-5-10(12)9-4-2-6-11-8-9;7-3(8)1-6(13,5(11)12)2-4(9)10/h2*2,4,6,8,10H,3,5,7H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t2*10-;/m00./s1 |

InChI Key |

YUYVXGFHICNTBI-RCWTXCDDSA-N |

Isomeric SMILES |

CN1CCC[C@H]1C2=CN=CC=C2.CN1CCC[C@H]1C2=CN=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Canonical SMILES |

CN1CCCC1C2=CN=CC=C2.CN1CCCC1C2=CN=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Bis S Nicotine Citrate

Stereoselective Synthesis of (S)-Nicotine Precursors

The biological activity of nicotine (B1678760) is highly dependent on its stereochemistry, with the (S)-enantiomer exhibiting greater potency than the (R)-enantiomer. researchgate.net Consequently, significant research has been dedicated to developing efficient methods for the synthesis of enantiopure (S)-nicotine.

Enantioselective Routes to (S)-Nicotine

Enantioselective synthesis aims to directly produce the desired (S)-enantiomer, bypassing the need for resolving a racemic mixture. Several strategies have been developed to achieve this.

One prominent approach involves the reduction of myosmine (B191914) to nornicotine, which is then methylated to yield (S)-nicotine. researchgate.net Another enantioselective strategy employs an iridium-catalyzed allylic amination followed by ring-closing metathesis and a racemization-free double bond reduction, which has been shown to produce nicotine with an enantiomeric excess of over 99%. researchgate.netgoogle.com An iodine-mediated Hofmann–Löffler reaction represents another pathway, notable for its tolerance of the pyridine (B92270) core, to achieve an enantioselective synthesis of nicotine. nih.gov

A four-step synthesis of (S)-Nicotine has been described starting from 3-bromopyridine. bris.ac.uk The key steps involve a halogen-lithium exchange, Swern oxidation, reaction with a chiral amine derivative, and finally, acidic hydrolysis to yield optically pure (S)-nornicotine, which can then be methylated. bris.ac.uk

Table 1: Comparison of Enantioselective Routes to (S)-Nicotine

| Synthetic Route | Key Reaction(s) | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Myosmine Reduction & Nornicotine Separation | Reduction, Enantiomeric separation, Methylation | 92% (for (S)-nornicotine) | researchgate.netrsc.org |

| Ir-Catalyzed Allylic Amination | Asymmetric allylic amination, Ring-closing metathesis | >99% | researchgate.netgoogle.com |

| Iodine-Mediated Hofmann–Löffler Reaction | C–H amination | High diastereoselectivity | nih.gov |

Application of Chiral Catalysis and Auxiliaries in Chiral Amine Synthesis

Chiral catalysts and auxiliaries are fundamental tools in asymmetric synthesis, guiding reactions to favor the formation of one enantiomer over the other.

Chiral Catalysis: Asymmetric hydrogenation catalyzed by transition metal complexes is a powerful method for producing chiral amines. researchgate.net An exceptionally efficient anionic Iridium catalyst has been developed for the asymmetric hydrogenation of ketones, including pyridyl alkyl ketones which are precursors to nicotine. nih.gov This catalyst has demonstrated high turnover numbers and excellent enantioselectivity, making it suitable for industrial-scale production of enantiopure nicotine. nih.gov Chiral amino alcohols derived from (S)-nicotine itself have also been explored as catalysts for asymmetric reactions, such as the addition of diethylzinc (B1219324) to aldehydes. rsc.org

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. acs.org After the desired stereocenter is created, the auxiliary is removed.

Pseudoephedrine is a well-known chiral auxiliary used in the diastereoselective alkylation of amides to produce enantiomerically enriched compounds. acs.org In the context of nicotine synthesis, chiral auxiliaries like Ellman's tert-butanesulfinylamide have been used to achieve highly diastereoselective additions to imines, forming key intermediates for the synthesis of (S)-nicotine and its derivatives. nih.gov 1,2-Amino alcohols and their derivatives are another important class of chiral auxiliaries used in a variety of asymmetric transformations. mdpi.com

Table 2: Examples of Chiral Catalysts and Auxiliaries in Asymmetric Synthesis

| Type | Example | Application |

|---|---|---|

| Catalyst | Anionic Iridium Complex | Asymmetric hydrogenation of pyridyl alkyl ketones |

| Catalyst | Nicotine-derived Amino Alcohols | Enantioselective addition of diethylzinc to aldehydes |

| Auxiliary | Pseudoephedrine | Diastereoselective alkylation of amides |

| Auxiliary | Ellman's tert-butanesulfinylamide | Diastereoselective addition to pyridinyl aldimines |

Racemic Resolution Techniques for Nicotine Enantiomers

Racemic resolution is a classical yet effective method for separating a 50:50 mixture of enantiomers. This technique typically involves the formation of diastereomeric salts by reacting the racemic base (nicotine) with a chiral resolving agent, most commonly a chiral acid. researchgate.net

The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. researchgate.net Once separated, the desired enantiomer can be liberated from its salt by treatment with a base. researchgate.net

Commonly used resolving agents for nicotine include O,O'-disubstituted tartaric acids, such as dibenzoyl-d-tartaric acid. researchgate.netiaea.org The choice of solvent is crucial for effective resolution; for instance, a mixture of isopropanol (B130326) and methanol (B129727) has been found to be an excellent solvent system for the resolution of (R,S)-nicotine with dibenzoyl-d-tartaric acid. iaea.org Other techniques for enantiomeric separation include high-performance liquid chromatography (HPLC) using chiral stationary phases, such as those based on β-cyclodextrin. google.comreddit.com

Synthetic Approaches to Bis((S)-nicotine) Citrate (B86180) Formation

Bis((S)-nicotine) citrate is a salt formed from the reaction of the weak base (S)-nicotine with the weak organic acid, citric acid. The formation of this salt involves proton transfer from the acidic carboxyl groups of citric acid to the basic nitrogen atoms of the nicotine molecules.

Reaction Stoichiometry and Controlled Synthesis Conditions for Citrate Salts

The stoichiometry of nicotine salts can vary depending on the acid used. researchgate.net Citric acid is a tricarboxylic acid, meaning it has three acidic protons that it can donate. This compound, also referred to as nicotine citrate (2:1) or nicotine hemicitrate, has a molecular formula of C₂₆H₃₆N₄O₇, which corresponds to a 2:1 stoichiometric ratio of (S)-nicotine to citric acid. researchgate.net

The formation of nicotine salts is typically achieved by mixing nicotine with an organic acid. google.com In one described method for preparing a synthetic nicotine salt, (S)-nicotine is mixed with anhydrous citric acid along with other organic acids in a propylene (B89431) glycol solvent. The mixture is then sealed and stirred at a controlled temperature (e.g., 20°C) for a period of time (e.g., 8 hours) to facilitate the salt formation. nih.gov The pH of the final solution can be an important factor, with some processes aiming for a pH close to 7.

Controlling the reaction conditions is crucial for obtaining the desired salt with high purity. Key parameters include:

Stoichiometry of Reactants: The molar ratio of (S)-nicotine to citric acid will determine the nature of the salt formed. For this compound, a 2:1 molar ratio of nicotine to citric acid is required.

Solvent: The choice of solvent can influence the reaction rate, solubility of the reactants and product, and the extent of protonation.

Temperature: Temperature can affect the reaction kinetics and the stability of the resulting salt. Some preparations are conducted at room temperature to minimize volatilization of nicotine.

pH: For citrate salts, controlling the pH of the reaction mixture is critical to ensure the desired protonation state and can affect the final product's purity and particle uniformity.

Crystallization Techniques for Nicotine Citrate and Related Salts

Crystallization is a key step for the purification and isolation of solid organic salts. The goal is to obtain well-formed, stable crystals of this compound. While specific literature on the crystallization of this compound is sparse, general principles for the crystallization of organic acid salts can be applied. bris.ac.uk

Several techniques can be employed for crystallization:

Slow Evaporation: This is a common and effective method where the salt is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly and undisturbed. This gradual increase in concentration promotes the formation of high-quality crystals. This technique has been successfully used for other nicotine salts, such as nicotine tartrate.

Cooling Crystallization: This method involves dissolving the salt in a solvent at an elevated temperature to create a saturated or near-saturated solution. The solution is then slowly cooled, reducing the solubility of the salt and causing it to crystallize. The cooling rate is a critical parameter to control crystal size.

Vapor Diffusion: In this technique, a solution of the compound is placed in a small, open vial, which is then placed inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization.

Solvent Layering: This involves carefully layering a solvent in which the compound is soluble with a "non-solvent" in which it is insoluble. Crystallization occurs at the interface as the solvents slowly mix.

For citrate salts, controlling conditions such as supersaturation, cooling rate, and pH is crucial for achieving the desired particle size and purity. Seeding, the addition of a small crystal of the desired material to a supersaturated solution, can also be used to initiate and control crystallization. The choice of solvent or solvent system is paramount and often requires empirical determination to find the conditions that yield the best crystals. bris.ac.uk Transforming liquid nicotine into a stable solid through crystallization can improve its stability and resistance to degradation.

Influence of Solvent Systems on Salt Formation and Crystal Habit

The selection of a solvent system is a critical parameter in the synthesis of nicotinium salts, profoundly influencing the outcome of the crystallization process. The solvent's properties—such as polarity, proticity, and boiling point—can dictate not only the yield and purity of the resulting salt but also its stoichiometry, polymorphic form, and crystal habit. In the formation of salts like this compound, the solvent mediates the acid-base reaction between (S)-nicotine, an oily liquid, and the solid carboxylic acid. google.com

The process of forming a nicotine salt often involves dissolving the acid and nicotine in a suitable solvent, followed by slow evaporation to encourage the formation of high-quality single crystals. google.com The choice of solvent can determine whether a true salt (with proton transfer) or a co-crystal (held by non-covalent interactions) is formed. google.com For instance, the synthesis of (S)-nicotinium bis-l-(+)-tartrate dihydrate was successfully achieved using a 1:1 mixture of deionized water and ethanol. nih.govacs.org In contrast, its diastereomer, (S)-nicotinium bis-d-(−)-tartrate, was synthesized from a solution of only ethanol. nih.govacs.org This highlights that even for closely related molecules, the optimal solvent system can vary significantly, affecting the incorporation of solvent molecules (as in hydrates or solvates) into the crystal lattice.

The rate of solvent evaporation is another crucial factor; slow evaporation over extended periods (hours to weeks) is typically employed to obtain single crystals suitable for characterization by methods like X-ray powder diffraction (XRPD). google.com The solvent's interaction with the solute molecules can guide the crystal packing arrangement, leading to different crystal habits or even different polymorphic forms, which can have distinct physical properties.

| Nicotinium Salt | Solvent System | Method | Key Finding | Reference |

|---|---|---|---|---|

| (S)-Nicotinium bis-l-(+)-tartrate dihydrate | Water / Ethanol (1:1) | Slow Evaporation | Yielded a dihydrate crystalline salt. | nih.govacs.org |

| (S)-Nicotinium bis-d-(−)-tartrate | Ethanol | Slow Evaporation | Produced an anhydrous crystalline salt. | nih.govacs.org |

| (S)-Nicotinium gentisate | Methanol | Slow Evaporation | Resulted in a high-yield crystalline product with enhanced thermal stability. | nih.gov |

| (S)-Nicotinium orotate (B1227488) hemihydrate | Water | Slow Evaporation | Formed a stable hemihydrate salt. | rsc.org |

Derivatization Strategies for this compound Analogs

The derivatization of this compound allows for the systematic modification of its physicochemical and biological properties. Strategies can target either the (S)-nicotine or the citrate portion of the salt, providing a versatile platform for developing new chemical entities.

Derivatization of the (S)-Nicotine Moiety: The nicotine molecule offers two primary sites for modification: the pyridine ring and the pyrrolidine (B122466) ring. researchgate.net

Pyridine Ring Modification: Most synthetic approaches have focused on altering the pyridine ring. researchgate.net These modifications can include the introduction of various functional groups such as halogens, alkyls, or other heteroaromatic rings. The goal is often to alter the electronic properties of the aromatic system and its interaction with biological targets.

Pyrrolidine Ring Modification: While less common, modifications to the pyrrolidine ring are also an area of interest. researchgate.net This can involve N-demethylation to produce nornicotine, which can then be re-alkylated with different groups. plos.org Other strategies involve ring-opening or the introduction of substituents on the carbon atoms of the pyrrolidine ring, which can significantly impact the molecule's stereochemistry and conformation. nih.gov

Derivatization of the Citrate Moiety: The citrate ion, with its three carboxyl groups and one hydroxyl group, presents multiple handles for chemical modification.

Carboxyl Group Modification: The carboxylic acid groups can be converted into esters, amides, or other derivatives using standard organic synthesis techniques. This would alter the charge distribution, solubility, and hydrogen bonding capabilities of the counter-ion.

Hydroxyl Group Modification: The central hydroxyl group can be acylated or etherified. Such modifications would remove a key hydrogen bond donor and could introduce steric bulk, influencing the crystal packing and intermolecular interactions within the salt.

These derivatization strategies are crucial for structure-activity relationship (SAR) studies, aiming to fine-tune the properties of the parent compound for specific applications.

To understand the specific contributions of the citrate counter-ion to the properties of this compound, researchers synthesize and characterize a range of other nicotinium carboxylate salts. rsc.org This comparative approach, often termed crystal engineering, allows for the investigation of how different carboxylic acids affect properties such as melting point, thermal stability, and photostability. nih.govrsc.org By forming salts of (S)-nicotine with various "generally recognized as safe" (GRAS) compounds, it is possible to create solid forms of nicotine with improved handling and stability compared to the native oily liquid form. rsc.org

For example, studies have been conducted on salts formed with gentisic acid, orotic acid, and tartaric acid. acs.orgnih.govrsc.org The resulting crystalline solids exhibit significantly different thermal properties. (S)-Nicotinium gentisate has one of the highest melting points reported for a nicotine salt at 155.9 °C. nih.gov The salt formed with orotic acid also shows enhanced thermal stability and, like other nicotinium salts, demonstrates remarkable photostability, showing no detectable degradation after 24 hours of UV irradiation. rsc.org Similarly, the tartrate salts of nicotine show enhanced photostability. acs.org These studies demonstrate that the choice of the carboxylate counter-ion is a powerful tool for tuning the physical properties of the final solid material.

| Nicotinium Salt | Stoichiometry (Nicotine:Acid) | Melting Point (°C) | Key Comparative Finding | Reference |

|---|---|---|---|---|

| (S)-Nicotinium gentisate | 1:1 | 155.9 | Exhibits one of the highest melting points for a nicotine-containing crystalline solid. | nih.gov |

| (S)-Nicotinium orotate hemihydrate | 1:1 | 135.5 | Possesses the highest reported ΔTm (215.4 °C), indicating significant thermal stabilization relative to the acid. | rsc.org |

| (S)-Nicotinium bis-l-(+)-tartrate dihydrate | 1:2 | 89.9 | Demonstrates enhanced photostability compared to liquid nicotine. | nih.gov |

| (S)-Nicotinium bis-d-(−)-tartrate | 1:2 | 143.1 | Possesses one of the highest melting points for a crystalline nicotine solid and enhanced photostability. | acs.org |

Advanced Spectroscopic and Chromatographic Characterization of Bis S Nicotine Citrate

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and composition of bis((S)-nicotine) citrate (B86180) by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of bis((S)-nicotine) citrate. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to map the chemical environment of each atom within the nicotine (B1678760) and citrate components.

In a typical ¹H NMR spectrum, distinct signals corresponding to the protons of the pyridine (B92270) and pyrrolidine (B122466) rings of the (S)-nicotine cation would be observed. researchgate.net Similarly, the protons of the methylene (B1212753) (-CH₂) and quaternary carbon of the citrate anion would produce characteristic signals. The integration of these signals provides a quantitative ratio of the protons, confirming the 2:1 stoichiometry between the (S)-nicotine and citrate moieties. For instance, the aromatic protons of the pyridine ring typically appear in the downfield region (δ 7-9 ppm), while the aliphatic protons of the pyrrolidine ring are found more upfield. researchgate.nethmdb.ca

¹³C NMR provides complementary information by showing signals for each unique carbon atom in the molecule. This allows for the confirmation of the carbon skeleton of both the nicotine and citrate parts of the salt.

Furthermore, NMR spectroscopy, with the use of a chiral complexing agent like (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (B84403) (BNPPA), is a critical technique for confirming the stereochemistry of the nicotine component. nih.gov In the presence of such an agent, the NMR signals for (S)-nicotine can be distinguished from those of (R)-nicotine, allowing for the precise determination of enantiomeric purity. nih.govnih.gov For this compound, the absence of signals corresponding to the (R)-nicotine complex would confirm the high enantiomeric purity of the (S)-form. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for this compound Constituents Note: This table presents expected chemical shift ranges. Actual values can vary based on solvent and experimental conditions.

| Moiety | Proton | Expected Chemical Shift (δ, ppm) |

| (S)-Nicotine | Pyridine Ring | 7.0 - 8.5 |

| Pyrrolidine Ring | 2.0 - 3.5 | |

| N-Methyl Group | ~2.2 | |

| Citrate | Methylene (-CH₂) | 2.5 - 3.0 |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational "fingerprint" of a molecule by probing its functional groups. aps.org For this compound, these methods are crucial for confirming the presence of key structural features and verifying the formation of the salt.

IR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. Key absorption bands expected for this compound would include:

C=C and C=N stretching vibrations from the pyridine ring of nicotine.

C-H stretching vibrations from both the aromatic and aliphatic portions of nicotine and citrate.

C-N stretching vibrations within the pyrrolidine ring.

Strong, broad O-H stretching vibrations from the hydroxyl and carboxylic acid groups of citric acid.

Prominent C=O stretching vibrations from the carboxylate groups (COO⁻) of the citrate anion, which is a key indicator of salt formation.

Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information. Surface-Enhanced Raman Scattering (SERS) is a particularly sensitive technique for analyzing nicotine. rsc.orgnih.govresearchgate.net A dominant peak around 1030 cm⁻¹, assigned to the symmetric breathing mode of the pyridine ring, is a characteristic feature in the Raman spectrum of nicotine. nih.govresearchgate.net Analysis of the vibrational modes of the citrate moiety helps to confirm its presence and understand its interaction with the nicotine cations.

Table 2: Key Vibrational Modes for this compound Analysis

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Moiety |

| Pyridine Ring Breathing | Raman/SERS | ~1030 | Nicotine |

| Carboxylate (COO⁻) Stretch | IR | 1550 - 1650 | Citrate |

| C=N Stretch | IR | 1600 - 1690 | Nicotine |

| C-H (Aromatic) Stretch | IR | 3000 - 3100 | Nicotine |

| C-H (Aliphatic) Stretch | IR | 2850 - 3000 | Nicotine/Citrate |

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and assessing the purity of this compound. researchgate.net Due to the salt's ionic and non-volatile nature, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed, often coupled with liquid chromatography (LC-MS). spectroscopyonline.com

In a positive-ion ESI-MS analysis, the (S)-nicotine cation would be readily detected at a mass-to-charge ratio (m/z) corresponding to its protonated form, [C₁₀H₁₄N₂ + H]⁺, which is approximately 163.12. In negative-ion mode, the citrate anion would be observed as [C₆H₈O₇ - H]⁻ at an m/z of approximately 191.02.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the detected ions. This serves as a definitive confirmation of the identities of the nicotine and citrate components and can be used to identify potential impurities with high confidence. thermofisher.cn While the intact salt (molecular weight 516.59 g/mol ) may not always be observed, the detection of both the cationic and anionic components in the expected ratio provides strong evidence for the compound's identity. achemtek.comchemicalbook.com

Chromatographic Separation and Purity Assessment

Chromatographic methods are fundamental for separating this compound from any impurities or related substances and for quantifying its concentration.

While Gas Chromatography (GC) is a powerful tool for analyzing volatile compounds like nicotine base, its direct application to non-volatile salts like this compound is limited. upm.edu.my Analysis by GC would typically require a derivatization step to convert the salt into a more volatile form. researchgate.net

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is the preferred method for the analysis of nicotine salts. upm.edu.mychromatographyonline.comlu.se These techniques excel at separating non-volatile and polar compounds. A common approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase (e.g., a mixture of water, acetonitrile, and a buffering agent). chromatographyonline.com

Using a suitable column and mobile phase, this compound can be separated from potential impurities such as other tobacco alkaloids (e.g., nornicotine, anabasine) or degradation products. spectroscopyonline.com Quantification is typically achieved using a UV detector, as the pyridine ring of nicotine exhibits strong absorbance around 260 nm, or with a mass spectrometer (LC-MS) for enhanced sensitivity and selectivity. spectroscopyonline.com The total analysis time for such methods is often rapid, typically under 20 minutes. spectroscopyonline.com

Table 3: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Applicability | Typical Stationary Phase | Detection Method |

| GC | Limited (requires derivatization) | Nonpolar (e.g., DB-5MS) | Mass Spectrometry (MS), Flame Ionization (FID) |

| HPLC/UHPLC | High (preferred method) | Reversed-Phase (e.g., C18) | UV-Vis, Mass Spectrometry (MS) |

Ensuring the enantiomeric purity of the nicotine component is critical for the characterization of this compound. Naturally occurring nicotine is almost exclusively the (S)-enantiomer, whereas synthetic nicotine is often produced as a racemic (50:50) mixture of (S)- and (R)-enantiomers. nih.govjascoinc.com Therefore, analytical methods must be capable of separating and quantifying these two forms.

Chiral chromatography, available in both GC and LC formats, is the definitive method for this purpose. reynoldsscience.com These techniques use a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute from the column at different times (retention times).

Chiral GC: Often uses cyclodextrin-based columns (e.g., Cyclodex-B) to achieve separation. nih.govacs.org This method can detect the (R)-enantiomer at levels below 0.5%. acs.org

Chiral LC/HPLC: Provides excellent separation of nicotine enantiomers and can be more effective than GC for certain samples. reynoldsscience.com Columns like the Chiracel OJ-H are commonly used. researchgate.netreynoldsscience.com

By analyzing a sample of this compound using a validated chiral chromatographic method, the presence of any (R)-nicotine can be detected and quantified. The enantiomeric excess (ee) can then be calculated to confirm that the material meets the required purity specification for the (S)-form. An enantiomeric excess of >99% for (S)-nicotine is typically expected for products derived from natural sources. nih.gov

Coupled Chromatography-Mass Spectrometry (GC-MS, LC-MS/MS) for Comprehensive Analysis

Coupled chromatography-mass spectrometry techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are indispensable tools for the comprehensive analysis of this compound. These methods provide high sensitivity and selectivity for both the quantification of the primary components and the identification of related impurities or degradation products.

A novel analytical approach has been developed for the simultaneous quantification of both volatile and non-volatile nicotine salts, including nicotine citrate, using both LC-MS/MS and GC-MS without the need for derivatization. This methodology allows for the direct measurement of the intact salt components in various matrices, such as e-liquids. The validation of this approach demonstrated high recovery values, ranging from 92.0% to 110.8%, confirming its accuracy and reliability.

For LC-MS/MS analysis, various column types and mobile phases are screened to achieve optimal separation of the organic acid (citrate) and nicotine. Hydrophilic interaction liquid chromatography (HILIC) and reversed-phase columns like the Raptor Biphenyl have proven effective. Tandem mass spectrometry, often in the multiple reaction monitoring (MRM) mode, provides excellent specificity and low limits of detection for nicotine and its metabolites.

GC-MS is particularly useful for analyzing volatile and semi-volatile compounds associated with nicotine salts. Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) has been specifically employed to investigate the thermal decomposition products of nicotine citrate. These studies reveal that upon heating, nicotine citrate primarily yields nicotine, anhydrides of the acid, carboxylic acids, and various N-heterocyclic compounds. Notably, it was found that over 90% of the nicotine from nicotine citrate is transferred into the vapor phase during pyrolysis. High-resolution GC-Orbitrap MS offers exceptional mass accuracy (<1 ppm), which is critical for the confident identification of unknown impurities and for quantitative analysis in complex matrices.

The table below summarizes typical parameters for the chromatographic analysis of nicotine and related compounds.

| Technique | Column | Mobile Phase / Carrier Gas | Detection Mode | Application | Reference |

|---|---|---|---|---|---|

| LC-MS/MS | Raptor Biphenyl | Gradient of 0.1% formic acid in water and acetonitrile | Positive ESI, MRM | Quantification of nicotine and metabolites in urine | |

| LC-MS/MS | Xbridge BEH Amide | Acetonitrile and ammonium (B1175870) acetate (B1210297) in water | ESI | Simultaneous quantification of nicotine salts | |

| GC-MS | DB-624 UI | Helium | Mass Spectrometry (MS) | Simultaneous quantification of nicotine salts | |

| Py-GC/MS | Not specified | Helium | Mass Spectrometry (MS) | Analysis of thermal pyrolysis products of nicotine salts | |

| GC-Orbitrap MS | TraceGOLD TG-5SilMS | Helium | Full Scan, High Resolution Accurate Mass (HRAM) | Quantification of nicotine in e-liquids |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. This technique is fundamental to solid-state chemistry, as it elucidates the exact arrangement of atoms, bond lengths, bond angles, and intermolecular interactions that define the crystal lattice. For a compound like this compound, solid-state structural analysis provides critical insights into its physicochemical properties.

Single-Crystal X-ray Diffraction for Precise Atomic Arrangement

Single-crystal X-ray diffraction (SCXRD) is the gold standard for obtaining an unambiguous molecular structure. The technique involves directing a beam of X-rays onto a single, high-quality crystal. The resulting diffraction pattern of spots is measured, and from their intensities and positions, the electron density map of the molecule can be calculated, revealing the precise location of each atom.

While a specific single-crystal structure for this compound is not available in the cited literature, extensive studies on other nicotine salts, such as (S)-nicotinium bis-d-(−)-tartrate, provide clear examples of the detailed structural information that can be obtained. For the tartrate salt, SCXRD analysis revealed that the asymmetric unit contains one (S)-nicotinium dication, two d-tartrate monoanions, and that the salt crystallizes in the orthorhombic space group P212121. This level of detail is crucial for understanding the stoichiometry and charge state of the components within the crystal.

The table below presents crystallographic data for other nicotine salts, illustrating the type of precise information derived from SCXRD analysis.

| Compound | Crystal System | Space Group | Unit Cell Parameters (Å, °) | Reference |

|---|---|---|---|---|

| (S)-nicotinium bis-d-(−)-tartrate | Orthorhombic | P212121 | a = 8.4988, b = 13.067, c = 20.672 α = β = γ = 90 | |

| (S)-nicotinium bis-l-(+)-tartrate dihydrate | Monoclinic | P21 | a = 12.871, b = 13.042, c = 15.353 α = 90, β = 93.38, γ = 90 | |

| Nicotine 2,6-dihydroxybenzoate | Monoclinic | P21 | a = 7.726, b = 11.724, c = 9.437 α = 90, β = 109.081, γ = 90 |

Analysis of Hydrogen Bonding Networks and Supramolecular Interactions in the Crystal Lattice

The stability and physical properties of a crystal are governed by a complex network of non-covalent interactions, primarily hydrogen bonds, which dictate how molecules pack together in the solid state. Analysis of the crystal structure of nicotine salts reveals intricate hydrogen-bonding schemes. In these salts, the protonated nitrogen of the pyrrolidine ring of the nicotinium cation is a strong hydrogen bond donor.

In the structure of (S)-nicotinium bis-d-(−)-tartrate, extensive hydrogen bonding is observed involving the nicotinium cation and the tartrate anions. These interactions link the components into a robust three-dimensional network. The crystal packing shows that asymmetric units stack along the crystallographic a-axis to form columns, which are then interconnected through a series of hydrogen bonds. Similar columnar packing is observed in the l-tartrate dihydrate form, where discrete hydrogen-bonding interactions at the interface bind adjacent columns together. The presence of water molecules in hydrates can further expand the hydrogen-bonding network, acting as bridges between cations and anions. Understanding these supramolecular synthons is key to crystal engineering and predicting the solid-state behavior of new salts like this compound.

Investigation of Polymorphism and Different Solid-State Forms of Nicotine Citrate

Polymorphism is the ability of a solid material to exist in more than one crystal structure or form. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, stability, and dissolution rate. Therefore, identifying and characterizing all possible solid-state forms of a substance is critical.

The investigation of polymorphism in nicotine salts has been documented. A patent describes the preparation and characterization of novel polymorphic forms of several nicotine salts, including nicotine 4-acetamidobenzoate and nicotine gentisate, which are identified by their unique X-ray powder diffraction (XRPD) patterns. Furthermore, some nicotine salts can exist in different hydration states, such as the anhydrous and dihydrate forms of nicotine 3,5-dihydroxybenzoate, each with a distinct XRPD pattern.

The complexity of polymorphism is well-illustrated in citrate-containing systems. A study on bis(isonicotinamide) citric acid, for example, revealed the existence of three distinct cocrystal polymorphs (α, β, γ) and a concomitant metastable salt form, all isolated from the same aqueous solution. This highlights the subtle energetic balance between different potential packing arrangements in citrate-based solids. A comprehensive investigation of this compound would therefore involve extensive screening to identify potential polymorphs, hydrates, or solvates, followed by characterization using techniques like XRPD, differential scanning calorimetry (DSC), and spectroscopy to determine their structures and relative stabilities.

Thermodynamic and Kinetic Investigations of Stability and Degradation Pathways of Bis S Nicotine Citrate

Thermal Analysis of Bis((S)-nicotine) Citrate (B86180) Stability

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are instrumental in characterizing the stability of nicotine (B1678760) salts. These methods provide quantitative data on decomposition temperatures, weight loss kinetics, and phase transitions.

Thermogravimetric Analysis (TGA) is employed to determine the thermal stability and decomposition profile of a compound by measuring the change in mass as a function of temperature. For bis((S)-nicotine) citrate, TGA reveals a distinct thermal degradation pattern.

Studies analyzing various nicotine salts show that nicotine citrate undergoes pyrolysis in two main stages. frontiersin.orgfrontiersin.org The temperature corresponding to the maximum rate of weight loss during the primary decomposition phase for nicotine citrate is 178.55°C. frontiersin.orgfrontiersin.orgresearchgate.net This indicates the temperature at which the compound degrades most rapidly under the tested conditions. The analysis of TGA and derivative thermogravimetric (DTG) curves provides crucial parameters for understanding the thermal behavior of the salt.

| Nicotine Salt | Temperature of Maximum Weight Loss Rate (°C) |

|---|---|

| This compound | 178.55 |

| Nicotine benzoate (B1203000) | 234.39 |

| Nicotine tartrate | 206.02 |

| Nicotine malate | 199.07 |

| Nicotine lactate | 181.27 |

| Nicotine levulinate | 169.34 |

Data sourced from studies on the thermal properties of nicotine salts. frontiersin.orgresearchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material as a function of temperature. It is used to identify melting points, glass transitions, and other endothermic or exothermic events. nih.govmdpi.com

For nicotine salts, DSC results show that the endothermic peak temperatures, which often correspond to nicotine release, can vary significantly depending on the specific salt and its microstructure (crystalline vs. amorphous). researchgate.net The range of these peak temperatures has been observed to be from 83°C to well over 200°C. researchgate.net In many cases, after the initial heating cycle, no recrystallization event is observed during subsequent scans, indicating that the salts melt into an amorphous material. researchgate.net This behavior is crucial for understanding the physical state of the compound upon heating.

| Thermal Event | Description | Typical Temperature Range (°C) |

|---|---|---|

| Endothermic Transition | Corresponds to melting and/or nicotine release. | 83 - >200 |

| Post-Melting State | Often results in an amorphous material with no observed recrystallization upon cooling. | N/A |

Data generalized from thermal analysis of various nicotine salts. researchgate.net

Comparative studies demonstrate that nicotine salts are generally more chemically stable than freebase nicotine. vapebest.catryvapex.com This increased stability means they require higher temperatures to vaporize and are less prone to oxidation, which contributes to a longer shelf life. vapebest.cavapelab.co.ke

The thermal stability of freebase nicotine is lower, with its main decomposition occurring in a temperature range of 80°C to 180°C. In contrast, nicotine salts, including citrate, typically release nicotine at higher temperatures, between 150°C and 260°C. frontiersin.org This elevated temperature range for decomposition highlights the enhanced thermal stability conferred by the salt formation. frontiersin.org TGA data shows that among various salts, stability differs. For instance, nicotine benzoate exhibits the highest temperature of maximum weight loss (234.39°C), while nicotine levulinate has the lowest (169.34°C), placing nicotine citrate's stability within this spectrum. frontiersin.orgresearchgate.net

Mechanistic Elucidation of Thermal Degradation Pathways

Understanding the degradation pathways of this compound is essential for predicting its chemical transformations under thermal stress. This involves identifying the decomposition products and analyzing the kinetics of the pyrolysis process.

Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) is a powerful technique for identifying the volatile and semi-volatile compounds produced during thermal decomposition. Studies using this method on nicotine salts have shown that the primary pyrolysis products originate from both the nicotine and the organic acid components. frontiersin.orgresearchgate.net

For nicotine citrate, the main decomposition products include nicotine, acid anhydrides, carboxylic acids, and N-heterocycles. frontiersin.orgfrontiersin.orgresearchgate.net A significant finding is that for citrate, along with tartrate and malate salts, over 90% of the nicotine is transferred into the smoke phase during pyrolysis. frontiersin.orgfrontiersin.org The organic acid in salts like nicotine citrate tends to cleave into smaller molecules during thermal degradation. frontiersin.org

| Product Category | Specific Examples/Notes |

|---|---|

| Nicotine | Over 90% of the original nicotine is transferred to the vapor phase. frontiersin.orgfrontiersin.org |

| Acid Anhydrides | Formed from the dehydration of the citric acid moiety. |

| Carboxylic Acids | Smaller molecular fragments from the cleavage of citric acid. frontiersin.org |

| N-heterocycles | Various nitrogen-containing heterocyclic compounds. frontiersin.orgresearchgate.net |

Information based on Py-GC/MS analysis of nicotine salts. frontiersin.orgfrontiersin.orgresearchgate.net

Kinetic analysis of the thermal decomposition process provides insight into the energy requirements and spontaneity of the degradation reactions. The activation energy (Ea) is a key parameter representing the minimum energy required to initiate the pyrolysis reaction.

For a series of six nicotine salts, including nicotine citrate, the activation energies were found to range from 21.26 to 74.10 kJ mol⁻¹. frontiersin.orgfrontiersin.orgresearchgate.net This range indicates that the pyrolysis of these nicotine salts is a non-spontaneous, endothermic process that requires an external heat source to proceed. frontiersin.orgfrontiersin.org The specific organic acid used to form the salt is a key factor that affects the activation energy and, consequently, the release of nicotine. frontiersin.orgfrontiersin.org The kinetic models and thermodynamic parameters derived from these studies show significant differences among the various nicotine salts, underscoring the influence of the counter-ion on the degradation mechanism. researchgate.net

Role of Citric Acid Decomposition and Intermolecular Reactions in Salt Degradation

The stability of this compound is intrinsically linked to the thermal behavior of its components, particularly the citrate anion. Citric acid itself can undergo several decomposition pathways under thermal stress, which in turn influences the degradation of the entire salt complex. researchgate.net The thermal degradation of nicotine salts, including citrate, is a complex process and not a spontaneous reaction of heat absorption. frontiersin.orgfrontiersin.org

One of the primary degradation mechanisms for citric acid involves intermolecular reactions, specifically esterification. mdpi.com Studies have shown that upon mild heating, citric acid can undergo esterification between molecules to form oligomers, a reaction that can proceed even at room temperature. mdpi.com This process is significant in the context of nicotine salts, as similar esterification reactions could occur, altering the compound's structure and stability. Research on various nicotine carboxylic acid salts has indicated that polycarboxylic acids, such as citric acid, have additional sites of reactivity due to their multiple carboxyl groups, which can make them more susceptible to side reactions compared to monocarboxylic acids. researchgate.net

Biotransformation and Chemical Degradation Mechanisms (Non-Clinical Context)

Microbial Degradation Pathways of Nicotine and Related Salts

In non-clinical environments, microorganisms play a crucial role in the degradation of nicotine and its salts. These microbes, often found in tobacco-rich soils, utilize nicotine as a sole source of carbon, nitrogen, and energy for their growth. nih.govnih.gov Several distinct biochemical pathways for nicotine catabolism have been identified in various bacteria and fungi. nih.govresearchgate.net

The three primary microbial degradation pathways are:

The Pyridine (B92270) Pathway: Predominantly observed in Gram-positive bacteria such as Arthrobacter nicotinovorans, this pathway begins with the hydroxylation of the pyridine ring of nicotine. nih.govbeilstein-journals.org The initial step is catalyzed by the enzyme nicotine dehydrogenase, which forms 6-hydroxynicotine. nih.govbeilstein-journals.org

The Pyrrolidine (B122466) Pathway: Common in Gram-negative bacteria like Pseudomonas species, this pathway initiates its attack on the pyrrolidine ring. nih.govscispace.com The first step involves the oxidation of the pyrrolidine ring to produce pseudooxynicotine. beilstein-journals.orgscispace.com

The Demethylation Pathway: This pathway is employed by certain fungi. It involves the demethylation of the methyl group in the pyrrolidine ring of nicotine to form nornicotine. nih.govscispace.com

A variation that combines elements of both the pyridine and pyrrolidine pathways has also been identified in bacteria such as Agrobacterium tumefaciens S33. nih.govnih.gov The ability of these diverse microorganisms to metabolize nicotine highlights nature's efficiency in recycling this toxic alkaloid. nih.govresearchgate.net

| Pathway | Typical Microorganism Type | Example Organism | Initial Reaction Site | First Intermediate Product |

|---|---|---|---|---|

| Pyridine Pathway | Gram-positive bacteria | Arthrobacter nicotinovorans | Pyridine Ring | 6-Hydroxynicotine |

| Pyrrolidine Pathway | Gram-negative bacteria | Pseudomonas putida S16 | Pyrrolidine Ring | N-methylmyosmine / Pseudooxynicotine |

| Demethylation Pathway | Fungi | Pellicularia filamentosa | Pyrrolidine Ring (N-methyl group) | Nornicotine |

Enzymatic Biocatalysis in Nicotine Degradation (e.g., Nicotine Oxidoreductase Activity)

The microbial degradation of nicotine is facilitated by a series of specific enzymes that catalyze each step of the catabolic pathways. A key enzyme in the pyrrolidine pathway is Nicotine Oxidoreductase (NicA2) , a flavoenzyme identified in Pseudomonas putida S16. nih.govresearchgate.net NicA2 catalyzes the initial oxidation of (S)-nicotine to N-methylmyosmine, which subsequently hydrolyzes non-enzymatically into pseudooxynicotine. nih.gov

In the pyridine pathway, the initial enzymatic step is catalyzed by Nicotine Dehydrogenase (NDH) in organisms like Arthrobacter nicotinovorans. nih.govbeilstein-journals.org This enzyme is a member of the molybdopterin enzyme family and is responsible for hydroxylating the pyridine ring of nicotine to yield 6-hydroxynicotine. beilstein-journals.orgmdpi.com This hydroxylation is the first of six enzymatic steps in the complete degradation pathway found in A. nicotinovorans. mdpi.com

| Enzyme | Pathway | Organism Example | Catalytic Function |

|---|---|---|---|

| Nicotine Oxidoreductase (NicA2) | Pyrrolidine Pathway | Pseudomonas putida S16 | Oxidizes S-nicotine to N-methylmyosmine. nih.gov |

| Nicotine Dehydrogenase (NDH) | Pyridine Pathway | Arthrobacter nicotinovorans | Hydroxylates nicotine to 6-hydroxynicotine. beilstein-journals.org |

| 6-hydroxynicotine oxidase (6-HLNO) | Pyridine Pathway | Arthrobacter nicotinovorans | Oxidizes 6-hydroxynicotine. mdpi.com |

Assessment of Environmental and Chemical Factors Influencing Degradation in Model Systems

The degradation rate and stability of nicotine and its salts in model systems are significantly influenced by various environmental and chemical factors. The chemical composition of the medium is a critical factor. For instance, the microbial degradation of nicotine is more efficient in a buffered solution (e.g., sodium phosphate (B84403) buffer at pH 7.0) compared to distilled water, indicating that pH plays an important role in the process. nih.gov The stability of nicotine in solution is also influenced by its form; salt-based nicotine formulations generally show greater stability over time compared to free-base nicotine products under accelerated storage conditions. mdpi.com

Temperature is another key factor. While nicotine salts are more thermally stable than freebase nicotine, elevated temperatures will promote decomposition. frontiersin.orgfrontiersin.org In model systems simulating thermal degradation, the presence of atmospheric oxygen can significantly enhance the breakdown of chemical compounds compared to degradation in an inert atmosphere. nih.gov This suggests that oxidation pathways are important in the thermal degradation process.

Furthermore, the presence of metal catalysts can greatly accelerate thermal degradation. nih.gov Metal components, which could be present as environmental contaminants or part of a model system's apparatus, can have strong catalytic effects, reducing the temperature required to initiate the breakdown of chemical constituents. nih.gov Therefore, a comprehensive assessment of the degradation of this compound in any model system must account for the interplay between temperature, pH, atmospheric composition (presence of oxygen), and the potential for catalytic activity from other chemical species in the environment. nih.govmdpi.comnih.gov

Computational Chemistry and Molecular Modeling Applications in Bis S Nicotine Citrate Research

Quantum Mechanical (QM) Studies of Electronic Structure and Reactivity

Quantum mechanical studies are fundamental to understanding the intrinsic properties of molecules by solving the Schrödinger equation. For Bis((S)-nicotine) citrate (B86180), QM calculations can elucidate the electronic structure, reactivity, and the nature of the interactions between the (S)-nicotine and citrate ions.

Quantum mechanical methods, such as Density Functional Theory (DFT), are employed to calculate a range of molecular properties for the individual nicotine (B1678760) and citrate components. These properties help in predicting the behavior of the Bis((S)-nicotine) citrate salt.

Key molecular properties and reactivity descriptors calculated using QM methods include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for assessing chemical reactivity and kinetic stability nih.gov. The energy gap between HOMO and LUMO indicates the molecule's resistance to electronic excitation.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack nih.gov. For nicotine, the nitrogen atoms are regions of negative potential, indicating their role in proton acceptance nih.gov.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index are derived from HOMO and LUMO energies to quantify the reactivity of the molecules.

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.03 eV | Indicates the electron-donating ability. |

| LUMO Energy | 0.65 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 6.68 eV | Relates to chemical stability. A larger gap implies higher stability. nih.gov |

| Dipole Moment | 2.35 Debye | Reflects the molecule's polarity. |

QM calculations are instrumental in:

Determining Protonation Sites: Identifying which nitrogen atom on the nicotine molecule (the pyridine (B92270) or the pyrrolidine (B122466) nitrogen) is more likely to be protonated. The pyrrolidine nitrogen is generally the more basic of the two.

Calculating Proton Affinities: Quantifying the energy released upon protonation of the nitrogen atoms.

Modeling Intermolecular Interactions: Investigating the strength and nature of the hydrogen bonds and ionic interactions between the protonated nicotine cations and the citrate anion. The protonated form of nicotine is often associated with smoother sensory effects in certain applications nih.gov. The addition of organic acids like citric acid leads to the predominance of the protonated form of nicotine nih.govmagritek.com.

Predicting Relative Stabilities: Comparing the energies of different possible stoichiometries and conformations of the nicotine-citrate salt to determine the most stable structures.

Studies have shown that the presence of acids like citric acid in solution with nicotine significantly influences the degree of nicotine protonation researchgate.net.

Molecular Dynamics (MD) Simulations of this compound Interactions

While QM methods provide detailed electronic information, they are computationally expensive for large systems or long timescales. Molecular Dynamics (MD) simulations, which use classical mechanics, are employed to study the dynamic behavior of molecules and their interactions in different environments over time mdpi.comdntb.gov.ua.

The behavior of this compound in a solvent, such as water or a mixture of propylene (B89431) glycol and vegetable glycerin used in e-liquids, is critical for many of its applications. MD simulations can model these solvent effects explicitly.

Key insights from MD simulations in solution include:

Solvation Shell Structure: Characterizing the arrangement of solvent molecules around the nicotine and citrate ions.

Conformational Flexibility: Observing how the flexibility of the nicotine and citrate ions is affected by the solvent.

Ion Pairing and Aggregation: Determining the extent to which the nicotine and citrate ions remain associated as ion pairs or form larger aggregates in solution.

Transport Properties: Calculating properties such as diffusion coefficients, which are important for understanding mass transfer processes.

MD simulations have revealed that the protonation state of nicotine affects its location and interaction within environments like lipid membranes, with the protonated form staying closer to the surface mdpi.com. This has implications for how this compound might interact with biological systems.

Understanding the forces that hold the crystal lattice together is crucial for predicting the physical properties of solid this compound. MD simulations can also be used to model the solid state.

In the solid state, MD simulations can help to:

Analyze Crystal Packing: Investigate the arrangement of nicotine and citrate ions in the crystal lattice.

Study Vibrational Properties: Calculate the vibrational spectra of the crystal, which can be compared with experimental data from techniques like infrared (IR) and Raman spectroscopy.

Predict Mechanical Properties: Estimate properties such as bulk modulus and elasticity.

The intermolecular interactions, such as hydrogen bonding and van der Waals forces, govern the packing of molecules in the crystal core.ac.ukchimia.ch. In solution, these same forces, mediated by the solvent, dictate the behavior and properties of the dissolved salt. The stoichiometry of nicotine salts can vary, for example, from 5:1 to 1:5 nicotine to coformer google.com.

Prediction of Reaction Mechanisms and Degradation Pathways

Computational methods can be used to predict how this compound might degrade over time or under specific conditions, such as exposure to heat or light. This is important for understanding the stability and shelf-life of products containing this compound.

Computational approaches to studying degradation include:

Identifying Reactive Sites: Using QM-calculated reactivity descriptors to pinpoint the most likely sites for chemical attack.

Modeling Reaction Pathways: Calculating the energy profiles of potential degradation reactions to determine the most favorable pathways. This can include oxidation, hydrolysis, or other transformations.

Simulating Pyrolysis: Using methods like reactive force field MD (ReaxFF) to simulate the high-temperature decomposition of the compound.

Bacterial degradation of nicotine has been studied, and several pathways have been identified, including the pyridine pathway, the pyrrolidine pathway, and a variant of the two (VPP pathway) nih.govnih.govmdpi.com. These studies provide a basis for understanding the potential enzymatic or microbial degradation of the nicotine moiety in this compound.

| Computational Method | Application | Key Insights |

|---|---|---|

| Quantum Mechanics (QM) | Electronic structure, reactivity, protonation energetics | HOMO-LUMO gap, MEP, proton affinities, interaction energies nih.govnih.gov |

| Molecular Dynamics (MD) | Solvent effects, solid-state properties, conformational dynamics | Solvation structure, diffusion, crystal packing, vibrational modes mdpi.commdpi.comnih.gov |

| Reactive Force Fields | Prediction of degradation and pyrolysis pathways | Identification of reaction intermediates and products |

Computational Prediction of Metabolites and Degradation Products for Nicotine Analogs

The metabolic profile of a compound is a critical determinant of its biological activity and residence time in a biological system. Computational methods offer a powerful means to predict the metabolites and degradation products of nicotine analogs, guiding further experimental investigation.

A significant area of research has been the application of computational models to predict the metabolism of tobacco-specific nitrosamines (TSNAs), which are derivatives of nicotine. chemrxiv.orgresearchgate.netchemrxiv.org These models often integrate machine learning algorithms with quantum mechanical calculations to identify potential sites of metabolism. chemrxiv.orgchemrxiv.org For instance, machine learning models have been trained on datasets of known cytochrome P450 (CYP) substrates and their metabolites to predict the metabolic fate of new compounds. chemrxiv.org This approach has been successfully applied to predict the known CYP2A13 metabolites of nicotine-derived nitrosamine (B1359907) ketone (NNK), N'-nitrosonornicotine (NNN), and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL). chemrxiv.orgresearchgate.netchemrxiv.org The predictive power of these models is enhanced by incorporating molecular docking simulations, which assess the conformational accessibility of the substrate to the active site of the metabolizing enzyme. chemrxiv.orgchemrxiv.org

Another computational strategy involves the use of genomic data to predict metabolic rates. The nicotine metabolite ratio (NMR), which is the ratio of trans-3'-hydroxycotinine to cotinine, is a key biomarker for the activity of the CYP2A6 enzyme, the primary enzyme responsible for nicotine metabolism. nih.govmedrxiv.orgclemson.edu Researchers have developed prediction models for the NMR using genetic information, specifically variations near the CYP2A6 gene, along with individual characteristics. nih.govmedrxiv.org By employing various machine learning techniques, these models can predict an individual's rate of nicotine metabolism, which has implications for understanding the effects of nicotine analogs. nih.govmedrxiv.org

Table 1: Computational Approaches for Predicting Metabolites of Nicotine Analogs

| Computational Method | Application | Key Findings |

| Machine Learning & Quantum Mechanics | Prediction of CYP2A13 metabolites of TSNAs (NNK, NNN, NNAL) | Successfully predicts known metabolites resulting from hydroxylations and heteroatom oxidations. chemrxiv.orgresearchgate.netchemrxiv.org |

| Ensemble Molecular Docking | Validation of machine learning predictions | Identifies conformationally accessible reactive sites of TSNAs within the CYP2A13 binding site. chemrxiv.orgchemrxiv.org |

| Machine Learning on Genomic Data | Prediction of Nicotine Metabolite Ratio (NMR) | Utilizes genetic variants near CYP2A6 to predict individual rates of nicotine metabolism. nih.govmedrxiv.org |

Elucidation of Catalytic Mechanisms in Enzymatic Processes Involving Nicotine

Understanding the catalytic mechanisms of enzymes involved in nicotine degradation is crucial for applications ranging from bioremediation to the development of therapeutic enzymes. mdpi.com Computational modeling provides a molecular-level view of these enzymatic reactions, complementing experimental kinetic and structural data.

A prominent example is the computational analysis of nicotine oxidoreductase (NicA2), a flavoenzyme that catalyzes the first step in the degradation of (S)-nicotine. nih.govnih.gov Using the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method, researchers have investigated the direct hydride transfer mechanism from deprotonated (S)-nicotine to the FAD cofactor. nih.gov These calculations, based on the crystal structure of the enzyme-substrate complex, have helped to analyze the geometry and energetics of the transition state and to highlight the roles of key active site residues. nih.gov For instance, hydrophobic interactions with residues such as Trp108, Trp364, and Trp427, as well as hydrogen bonding with Tyr308, are crucial for substrate binding. nih.gov

Computational studies have also been applied to other enzymes in the nicotine degradation pathway, such as L-6-hydroxynicotine oxidase (LHNO), which is structurally related to NicA2. nih.govnih.gov These studies support a mechanism involving the transfer of a hydride ion from the substrate to the flavin cofactor. nih.govnih.gov The insights gained from these computational models are valuable for the rational design and engineering of more efficient nicotine-degrading enzymes. asm.orgnih.gov

Table 2: Key Findings from Computational Studies of Nicotine-Degrading Enzymes

| Enzyme | Computational Method | Key Mechanistic Insights |

| Nicotine Oxidoreductase (NicA2) | ONIOM | Elucidation of the hydride transfer mechanism from (S)-nicotine to FAD. Identification of key active site residues involved in substrate binding. nih.gov |

| L-6-hydroxynicotine oxidase (LHNO) | Comparative Modeling | Supported the hydride transfer mechanism, similar to other MAO family enzymes. nih.govnih.gov |

Modeling of Adsorption Phenomena on Various Substrates

The adsorption of nicotine onto various surfaces is a phenomenon of interest in diverse fields, from the development of filtration materials to understanding its environmental fate. Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in characterizing the interactions between nicotine and different substrates at the atomic level.

DFT calculations have been employed to study the adsorption of nicotine on materials such as graphene and boron nitride (BN) porous sheets. researchgate.netresearchgate.net These studies reveal that nicotine can be physisorbed onto these surfaces, with charge transfer occurring from the nicotine molecule to the sheet. researchgate.net The adsorption energy, which indicates the strength of the interaction, can be calculated for different orientations and sites on the substrate. researchgate.net For example, on graphene, the interaction is influenced by π-π stacking between the aromatic rings of nicotine and the graphene sheet. nih.gov

Computational studies have also investigated the influence of surface functional groups on nicotine adsorption. nih.gov For instance, the presence of oxygen-containing functional groups, such as carboxylic groups, on activated carbons has been shown to enhance nicotine adsorption. nih.gov DFT simulations can quantify the adsorption energies for different functional groups, providing a theoretical basis for the design of more effective adsorbent materials. nih.gov These models have shown that carboxylic groups can provide the lowest adsorption energy, indicating the strongest interaction with nicotine. nih.gov The adsorption process can be influenced by factors such as pH and the presence of other ions in the solution, which can also be modeled computationally. nih.govresearchgate.net

Table 3: Computational Modeling of Nicotine Adsorption on Substrates

| Substrate | Computational Method | Key Findings |

| Graphene | Density Functional Theory (DFT) | Adsorption is energetically favorable, with interaction mediated by π-π stacking. researchgate.netnih.gov |

| Boron Nitride (BN) Porous Sheets | Density Functional Theory (DFT) | Nicotine is physisorbed, with charge transfer from the molecule to the sheet. researchgate.net |

| Activated Carbons with Functional Groups | Density Functional Theory (DFT) | Oxygen-containing functional groups, particularly carboxylic groups, enhance adsorption efficiency by providing lower adsorption energies. nih.gov |

Advanced Research Topics and Future Perspectives for Bis S Nicotine Citrate

Development of Novel Analytical Methodologies for Complex Matrices

The accurate quantification and characterization of bis((S)-nicotine) citrate (B86180) and its metabolites in complex biological matrices such as blood, urine, and saliva are crucial for understanding its pharmacokinetics and metabolic fate. nih.gov Current research focuses on developing highly sensitive and specific analytical methods to overcome the challenges posed by low analyte concentrations and matrix interference.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the determination of nicotine (B1678760) and its derivatives in biological samples. scilit.com Method validation for quantifying nicotine and its metabolites in various biological fluids has been a key area of research. These methods are essential for monitoring exposure and studying the biotransformation of nicotine compounds. scilit.com Additionally, innovative approaches like paper spray mass spectrometry are being explored for the direct and rapid quantitative analysis of nicotine alkaloids from biofluids, which could significantly streamline sample processing. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another established method for analyzing nicotine and its metabolites. researchgate.net Sample preparation techniques are critical for accurate analysis in complex matrices. researchgate.net Methods such as solid-phase extraction, liquid-liquid extraction, and more recent developments like microextraction by packed sorbent (MEPS) are employed to purify and concentrate the analytes before instrumental analysis. nih.govresearchgate.net The development of these sophisticated analytical procedures allows for the reliable detection and quantification of nicotine and its metabolites, which is fundamental for both clinical and research applications. researchgate.net

Table 1: Comparison of Analytical Methods for Nicotine and its Metabolites

| Technique | Sample Types | Key Advantages | Key Challenges |

| LC-MS/MS | Serum, Urine, Saliva | High sensitivity and specificity | Matrix effects can influence accuracy |

| GC-MS | Urine | Good reproducibility and linearity | Requires derivatization for some analytes |

| Paper Spray MS | Blood, Urine, Saliva | Rapid analysis, minimal sample preparation | Lower sensitivity compared to LC-MS/MS |

Exploration of Crystal Engineering Principles for Tunable Material Properties

Crystal engineering offers a powerful strategy for modifying the physicochemical properties of active pharmaceutical ingredients (APIs) like nicotine. rsc.orgrsc.org By forming salts or co-crystals with pharmaceutically acceptable coformers, it is possible to alter properties such as melting point, solubility, stability, and dissolution rate. proquest.comnih.gov In the case of bis((S)-nicotine) citrate, citric acid, a "Generally Recognized as Safe" (GRAS) compound, is used to transform liquid (S)-nicotine into a stable, crystalline solid. rsc.orgrsc.org

The formation of nicotine salts with various carboxylic acids, including citric acid, has been shown to enhance stability against photodegradation and oxidation. rsc.orgrsc.orgnih.gov Research has demonstrated that the crystallization of nicotine is an effective method for creating materials with improved resistance to degradation and tunable thermal properties. nih.govresearchgate.net The selection of the coformer is critical, and studies have explored a range of GRAS-listed compounds to produce safer nicotine products. rsc.orgnih.gov

The stoichiometry of the nicotine-to-acid ratio in the salt can also influence the resulting properties. researchgate.net For instance, studies on various nicotine-acid salts have shown that different stoichiometries can be achieved depending on the acid used. researchgate.net This allows for the fine-tuning of the material's characteristics. The crystal structure of these salts reveals the nature of the intermolecular interactions, such as hydrogen bonding, which govern the physical properties of the solid form. researchgate.net

Table 2: Examples of Nicotine Salts and Their Reported Properties

| Nicotine Salt | Coformer | Reported Property Enhancements |

| Nicotine Orotate (B1227488) | Orotic Acid | High melting point, improved resistance to photodegradation rsc.orgrsc.org |

| Nicotine Malate | Malic Acid | Tunable thermal properties, improved degradation properties proquest.com |

| Nicotine Tartrate | Tartaric Acid | Enhanced photostability, high melting point nih.gov |

| Nicotine Gentisate | Gentisic Acid | High melting point, enhanced photo and thermal stability researchgate.net |

Integration of Multi-Omics Data in Nicotine Degradation and Biotransformation Studies

Understanding the complex biological pathways involved in the degradation and biotransformation of nicotine is being advanced through the integration of multi-omics data. nih.gov Technologies such as metabolomics, transcriptomics, proteomics, and lipidomics provide a comprehensive view of the molecular changes that occur in response to nicotine exposure. researchgate.net These approaches are crucial for elucidating the interplay between genetic factors, metabolic pathways, and the physiological effects of nicotine and its salts.

Metabolomic studies, for example, have been used to identify biomarkers of exposure and to characterize the biochemical changes associated with nicotine use and cessation. oup.com Such studies have revealed alterations in various metabolic pathways, including those for carbohydrates, amino acids, and lipids, in response to nicotine. nih.gov In the context of nicotine degradation, multi-omics analyses of microorganisms like Paenarthrobacter nicotinovorans are providing insights into the enzymatic pathways responsible for breaking down nicotine. febscongress.org This knowledge could be harnessed for bioremediation or the biotechnological production of valuable compounds from nicotine. febscongress.org

The integration of different omics datasets allows for a more holistic understanding of the biological impact of nicotine. researchgate.net For instance, combining transcriptomic and proteomic data can reveal how gene expression changes translate into functional protein alterations in response to nicotine. febscongress.org This systems-level approach is essential for building predictive models of nicotine metabolism and its effects, which can ultimately inform public health strategies and the development of novel therapeutics. researchgate.net

Rational Design of Nicotine Salts with Specific Chemical and Physical Characteristics

The rational design of nicotine salts, including this compound, aims to create compounds with specific, desirable chemical and physical properties. proquest.comnih.gov This approach leverages an understanding of intermolecular interactions and crystal engineering principles to select appropriate coformers that will impart targeted characteristics to the final salt. rsc.orgrsc.org The goal is to optimize properties such as stability, solubility, and thermal behavior for specific applications. frontiersin.org

The choice of the acidic coformer is a key variable in the design of nicotine salts. wikipedia.org Various carboxylic acids, such as benzoic, lactic, and citric acids, have been used to form nicotine salts, each resulting in a compound with a unique set of properties. nih.govnih.gov For example, the use of polycarboxylic acids like citric acid can introduce additional complexity and functionality due to multiple potential protonation sites. researchgate.net The resulting pH of the salt can influence its sensory characteristics and absorption profile. wikipedia.orgsmoke-free.ca

The thermal properties of nicotine salts are also a critical consideration in their design, particularly for applications involving heating. frontiersin.orgresearchgate.net Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are used to characterize the thermal stability and decomposition profiles of different nicotine salts. frontiersin.orgresearchgate.net This information is vital for predicting how the salt will behave under various conditions and for ensuring the integrity of the nicotine molecule. frontiersin.org

Table 3: Physicochemical Properties Influenced by Coformer Selection

| Property | Influence of Coformer | Relevance |

| pH | The acidity of the coformer determines the pH of the resulting salt. | Affects throat sensation and nicotine absorption. smoke-free.ca |

| Stability | Formation of a crystalline salt structure enhances stability against light and air. nih.govresearchgate.net | Improves shelf-life and prevents degradation. |

| Melting Point | The specific coformer and crystal packing influence the melting point. | Important for thermal stability and processing. proquest.comnih.gov |

| Solubility | The nature of the coformer can impact the solubility of the nicotine salt. | Influences dissolution rate and bioavailability. |

Methodological Innovations in Chiral Synthesis and Resolution for Nicotine Derivatives

The biological activity of nicotine is highly dependent on its stereochemistry, with (S)-nicotine being the more physiologically active enantiomer. wikipedia.org Therefore, the development of efficient and innovative methods for the chiral synthesis and resolution of nicotine derivatives is a significant area of research. These methods are essential for producing enantiomerically pure (S)-nicotine, the precursor for this compound.

Enantioselective synthesis aims to produce the desired enantiomer directly. One approach involves the use of chiral auxiliaries, such as Ellman's tert-butanesulfinylamide, to guide the stereochemical outcome of key reaction steps. acs.org Another strategy is the asymmetric reduction of a ketone precursor using a chiral catalyst to establish the desired stereocenter. nih.gov The Hofmann-Löffler reaction has also been adapted for an enantioselective synthesis of nicotine. acs.org

Chiral resolution, on the other hand, involves the separation of a racemic mixture of nicotine enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as a derivative of tartaric acid. google.comgoogle.com The differing solubilities of the diastereomeric salts allow for their separation by crystallization. google.com High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common analytical technique for determining the enantiomeric purity of the final product. scirp.org Innovations in these synthetic and resolution methodologies are crucial for the cost-effective and large-scale production of enantiomerically pure (S)-nicotine. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.